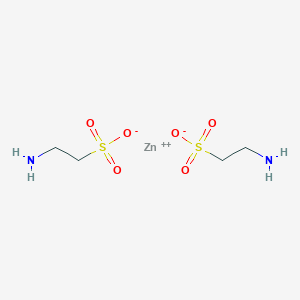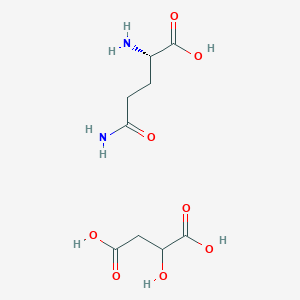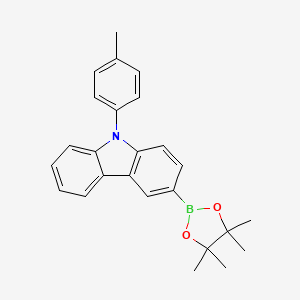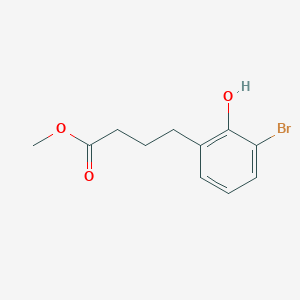
Chloropalladium(1+);2-phenylaniline;triphenylphosphane
Overview
Description
Chloropalladium(1+);2-phenylaniline;triphenylphosphane is a chemical compound with the molecular formula C30H25ClNPPd and a molecular weight of 572.4 g/mol . It has gained significant attention in the field of chemistry.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 34 heavy atoms . The compound is composed of three covalently-bonded units . Unfortunately, the generation of a 3D conformer is disallowed due to unsupported elements, mixtures, or salts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 572.4 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 571.04479 g/mol . The topological polar surface area of the compound is 26 Ų .Mechanism of Action
Chloropalladium(1+);2-phenylaniline;triphenylphosphane acts as a catalyst in various chemical reactions by facilitating the transfer of a palladium atom from the catalyst to the substrate. The palladium atom then undergoes oxidative addition, followed by transmetallation and reductive elimination, leading to the formation of the desired product. The mechanism of action of this compound in specific reactions may vary depending on the nature of the substrate and the reaction conditions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is important to note that the compound should not be used for drug purposes, and dosage and side effects should not be considered.
Advantages and Limitations for Lab Experiments
Chloropalladium(1+);2-phenylaniline;triphenylphosphane has several advantages in laboratory experiments. It is a highly active catalyst that can promote various chemical reactions efficiently. It is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its toxicity and high cost. Additionally, it may not be suitable for some reactions due to its specific mechanism of action.
Future Directions
There are numerous future directions for the research and development of Chloropalladium(1+);2-phenylaniline;triphenylphosphane. One potential area of research is the development of new synthetic methodologies using this catalyst. Another area of research is the synthesis of new chiral ligands based on this compound, which could have applications in asymmetric catalysis. Further studies are also needed to investigate the biochemical and physiological effects of this compound. Additionally, the development of cost-effective and environmentally friendly synthesis methods for this compound could have significant implications for its widespread use in scientific research.
Scientific Research Applications
Chloropalladium(1+);2-phenylaniline;triphenylphosphane has numerous applications in scientific research, particularly in organic synthesis. It is used as a palladium catalyst in various chemical reactions, including cross-coupling reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions are essential in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and materials. This compound has also been used in the synthesis of chiral ligands, which have applications in asymmetric catalysis.
properties
IUPAC Name |
chloropalladium(1+);2-phenylaniline;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-15H;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYGESPIWVUDK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClNPPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746467 | |
| Record name | Chloropalladium(1+) 2'-amino-1,1'-biphenyl--triphenylphosphane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847616-84-6 | |
| Record name | Chloropalladium(1+) 2'-amino-1,1'-biphenyl--triphenylphosphane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,2S,4R)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride](/img/structure/B1516463.png)

![2,8-Diazaspiro[4.5]decane,2-(1-methylethyl)-,(2,2,2-trifluoroacetate)(1:2)](/img/structure/B1516483.png)


![1-(3-Bromopropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1516509.png)



